(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine
Brand Name: Vulcanchem
CAS No.: 155681-48-4
VCID: VC2036291
InChI: InChI=1S/C27H30N2/c1-4-10-21(11-5-1)20-28-26-24-16-18-29(19-17-24)27(26)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-28H,16-20H2/t26-,27-/m0/s1
SMILES: C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5
Molecular Formula: C27H30N2
Molecular Weight: 382.5 g/mol

(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine

CAS No.: 155681-48-4

Cat. No.: VC2036291

Molecular Formula: C27H30N2

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine - 155681-48-4

Specification

CAS No. 155681-48-4
Molecular Formula C27H30N2
Molecular Weight 382.5 g/mol
IUPAC Name (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine
Standard InChI InChI=1S/C27H30N2/c1-4-10-21(11-5-1)20-28-26-24-16-18-29(19-17-24)27(26)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-28H,16-20H2/t26-,27-/m0/s1
Standard InChI Key SVHVLAGNGAWUQU-SVBPBHIXSA-N
Isomeric SMILES C1CN2CCC1[C@@H]([C@@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5
SMILES C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5
Canonical SMILES C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5

Introduction

(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine is a complex organic compound that belongs to the class of amines. It is characterized by its unique structure, which includes a benzhydryl group attached to an aza-bicyclo[2.2.2]octane ring system, further linked to a benzyl group. This compound is of interest in various chemical and pharmaceutical applications due to its structural complexity and potential biological activity.

Synthesis and Preparation

The synthesis of (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine typically involves multi-step organic reactions. Starting materials may include quinuclidinone derivatives, which undergo various transformations such as alkylation and debenzylation to form the desired compound. The process often requires careful control of reaction conditions to achieve the desired stereochemistry, as seen in related compounds like (S,S)-cis-2-benzhydryl-3-benzylaminoquinuclidine .

Synthesis Steps

  • Starting Material Preparation: Quinuclidinone derivatives are prepared through established methods.

  • Alkylation: Introduction of benzhydryl and benzyl groups to the quinuclidinone framework.

  • Debenzylation: Removal of protecting groups to reveal the final amine structure.

Potential Applications

  • Pharmaceutical Research: Exploration of neuroactive compounds.

  • Chemical Synthesis: Development of new synthetic methodologies.

Availability and Suppliers

(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine is available from specialized chemical suppliers like Simson Pharma, which offers high-quality compounds for research purposes .

Suppliers Table

SupplierProduct Description
Simson PharmaHigh-quality (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine

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